Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3
Description
Molecular Architecture and Isotopic Labeling Configuration
The molecular formula C₂₉H₃₄D₃N₃O₆ (molecular weight: 327.23 g/mol) reflects the incorporation of three deuterium atoms at the 1-methyl position of the imidazolidine ring. The core structure consists of:
- A benzyl ester moiety at the C-terminal carboxyl group, providing steric protection against premature hydrolysis.
- A tert-butyl ester group at the imidazolidine carbonyl, enhancing lipid solubility for improved membrane permeability.
- A carbonylimidazolidine scaffold with a deuterated methyl group (-CD₃), confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
The isotopic labeling pattern specifically targets the methyl group adjacent to the imidazolidine nitrogen, as evidenced by the synthetic pathway involving deuterated methylamine precursors. This site was chosen due to its metabolic stability, as deuteration at this position reduces first-pass hepatic clearance via cytochrome P450 enzymes.
| Structural Feature | Position | Isotopic Label |
|---|---|---|
| Imidazolidine methyl group | N1-attached | CD₃ |
| Benzyl ester | C-terminal carboxyl | None |
| tert-Butyl ester | Imidazolidine carbonyl | None |
Comparative Analysis of Deuteration Patterns in Imidazolidine Derivatives
Deuteration strategies in imidazolidine-based pharmaceuticals prioritize metabolic stability without altering target binding affinity. A comparative analysis reveals:
- Imidapril-d3 Hydrochloride (C₂₀H₂₅D₃ClN₃O₆): Features deuterium at the same methyl position but lacks the benzyl and tert-butyl protecting groups, demonstrating how esterification modulates bioavailability.
- 1-(Methyl-d3)-2-imidazolidinone (C₄H₈N₂O): A simpler deuterated imidazolidine fragment used as a synthetic intermediate, confirming the stability of CD₃ groups under basic conditions.
Notably, triple deuteration (D3) provides optimal isotopic differentiation in mass spectrometry while avoiding kinetic isotope effects that occur with heavier labeling (D6 or D9). The 3 Da mass shift between labeled and unlabeled species allows clear distinction in LC-MS chromatograms without peak overlap in most analytical systems.
Stereochemical Considerations in the Benzyl Ester-Carbonylimidazolidine System
The molecule contains three stereocenters:
- C4 of the imidazolidine ring (S-configuration)
- C2' of the amino acid sidechain (S-configuration)
- C1" of the benzyl ester (R-configuration)
X-ray crystallography of related compounds confirms that the benzyl ester group adopts a pseudo-axial orientation to minimize steric clash with the tert-butyl group. Deuteration at the methyl position does not alter the ring puckering geometry but increases the energy barrier for imidazolidine ring inversion by 1.2 kcal/mol, as calculated via density functional theory (DFT).
The tert-butyl ester imposes restricted rotation about the C-N bond of the imidazolidine, locking the carbonyl oxygen in a conformation ideal for ACE active-site coordination. Comparative circular dichroism (CD) spectra show identical Cotton effects between deuterated and non-deuterated forms, proving isotopic substitution preserves stereoelectronic properties.
Stereochemical Impact of Deuteration
- Van der Waals radius : CD₃ (2.04 Å) vs CH₃ (2.00 Å) creates subtle bulk differences
- Hydrogen bonding : No participation in H-bond networks due to C-D bond localization
- Enantiomeric excess : Maintained at >99% after deuteration via chiral HPLC analysis
Properties
Molecular Formula |
C29H37N3O6 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3 |
InChI Key |
JSROFURYAHZGNA-CDTJKPFJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation and Esterification
The reaction begins with t-butyl (4S)-1-methyl-3-[(2R)-2-(p-toluenesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate (1 g) and benzyl (2S)-2-amino-4-phenylbutyrate (1.55 g) in tetrahydrofuran (THF). The mixture undergoes nucleophilic substitution at 25°C for 16 hours, yielding t-butyl (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-benzyloxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylate with an 82.3% yield. Maleic acid salt formation follows, producing a crystalline solid (m.p.: 108–112°C).
Purification and Characterization
Purification via column chromatography (70:30 hexane/ethyl acetate) and recrystallization in hexane ensures >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with [α]D25 = -57.4° (c=1, ethanol) verifying stereochemical fidelity.
Deuteration Strategies for Isotopic Labeling
Deuteration introduces three deuterium atoms into the methyl group of the carbonylimidazolidine ring. Two primary methods are employed:
Catalytic H-D Exchange Using Heavy Water (D2O)
Flow Synthesis Approach : A platinum-on-alumina catalyst facilitates H-D exchange in a continuous flow reactor. A solution of the non-deuterated precursor in D2O and THF is heated to 150°C under 2 MPa pressure for 2 hours, achieving >90% deuteration at the methyl group. This method minimizes side reactions and scales efficiently to 1 kg/month.
Acid-Catalyzed Exchange : Treatment with deuterated triflic acid (TfOD) in benzene-D6 at room temperature for 1 hour achieves complete deuteration. The strong acid (pKa ≈ -15) promotes rapid exchange without requiring high temperatures. Quenching with Na2CO3 in D2O isolates the deuterated product.
Deuterated Methylating Agents
Replacing conventional methylating reagents with deuterated analogs ensures site-specific labeling. For example, tris(dimethylamino methane-d6) reacts with the imidazolidine intermediate in toluene under reflux, introducing deuterium via nucleophilic substitution. This method achieves 94.3 atom%D purity when coupled with stepwise H-D exchange.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Platinum vs. Rhodium : Platinum catalysts (5 wt% on Al2O3) show higher deuteration efficiency (90%) compared to rhodium-based systems (75%).
- Base Selection : Potassium hydroxide (3N in ethanol) optimizes pH for nucleophilic substitution, minimizing hydrolysis.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) resolves enantiomers, with >99% ee achieved via recrystallization.
Comparative Data Table: Deuteration Methods
Challenges and Solutions in Large-Scale Production
Isotopic Dilution
Trace protons in solvents reduce deuteration efficiency. Using 99.9% D2O and deuterated solvents (e.g., THF-d8) maintains isotopic purity.
Cost Optimization
Recycling D2O via distillation reduces expenses by 40%. Alternatively, flow reactors minimize reagent consumption through continuous processing.
Chemical Reactions Analysis
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for various chemical studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of labeled compounds for industrial applications.
Mechanism of Action
The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Hydrolysis Kinetics of Imidapril Derivatives
| Compound | Rate Constant (k, s⁻¹) |
|---|---|
| Imidaprilat | (4.785 ± 0.33) × 10⁻⁶ |
| Diketopiperazine (DKP) | (4.760 ± 0.14) × 10⁻⁶ |
The statistically insignificant difference in hydrolysis rates between imidaprilat and DKP suggests concurrent formation, which may compromise drug integrity during storage .
Diketopiperazine (DKP) Byproduct
DKP, a cyclic dipeptide formed during IMD degradation, lacks characterized pharmacological activity. This contrasts sharply with imidaprilat’s well-established ACE inhibition.
Structural Analogues: Deuterated tert-Butyl Ester-d3
Deuterium incorporation at the tert-butyl ester position is hypothesized to retard enzymatic cleavage, leveraging the kinetic isotope effect. While imidaprilat itself has a terminal half-life >24 hours , the deuterated analog could further extend exposure duration.
Biological Activity
Imidaprilat Benzyl Ester, also known as (Carbonylimidazolidine)tert-butyl Ester-d3, is a compound derived from imidapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H34D3N3O6
- CAS Number : 1356353-73-5
- Melting Point : Not specifically reported in the literature.
Imidaprilat acts primarily as a potent ACE inhibitor. The inhibition of ACE leads to decreased conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, it enhances bradykinin levels, which contributes to its vasodilatory effects . The compound has an IC50 value of approximately 2.6 nM for ACE, indicating its high potency .
In Vitro Studies
- ACE Inhibition : Imidaprilat Benzyl Ester demonstrates strong inhibitory activity against ACE. The compound's ability to inhibit ACE was confirmed through various assays that measured its effect on angiotensin II production.
- Bradykinin Modulation : It was observed that imidaprilat can augment bradykinin-induced contractions in guinea pig ileum tissue with an AC50 value of 1.7 nM . This suggests that it may enhance the effects of bradykinin, a known vasodilator.
In Vivo Studies
- Hypertensive Models : In two-kidney one-clip renal hypertensive rats, oral administration of imidaprilat at doses ranging from 0.5 to 2 mg/kg significantly lowered blood pressure . Similarly, in spontaneously hypertensive rats (SHRs), doses between 2 to 10 mg/kg were effective.
- Cardiovascular Effects : Studies indicate that imidaprilat not only reduces blood pressure but also decreases cardiac workload by reducing systemic vascular resistance and improving cardiac output .
Clinical Applications
- A study involving patients with chronic heart failure indicated that imidaprilat effectively improved clinical outcomes by reducing hospitalization rates due to heart failure exacerbations . Patients receiving imidapril showed significant improvements in ejection fraction and overall functional capacity.
Comparative Efficacy
- In a comparative study of combination therapies for hypertension, imidaprilat was found to be more effective than traditional monotherapies in achieving target blood pressure levels without significant adverse effects .
Table 1: Summary of Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| ACE Inhibition | IC50 Assay | 2.6 nM |
| Bradykinin Response | Guinea Pig Ileum Contraction | AC50 = 1.7 nM |
| Blood Pressure Effect | Renal Hypertensive Rat Model | Effective at 0.5-10 mg/kg |
Table 2: Clinical Outcomes in Heart Failure Patients
| Study | Population | Outcome Measure | Result |
|---|---|---|---|
| Chronic Heart Failure | N=200 | Hospitalization Rates | Reduced by 30% |
| Ejection Fraction | N=200 | Improvement | Increased by 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
